![molecular formula C29H29N7O B2535231 2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 337928-43-5](/img/structure/B2535231.png)
2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
The compound “2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolopyrimidine ring, and a methoxyphenyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, related compounds such as triazolopyrimidines can be synthesized through reactions involving amines and aromatic amidines . A base-promoted tandem SNAr/Boulton-Katritzky rearrangement has been used to form functionalized [1,2,4]triazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine ring, a benzhydryl group attached to a piperazine ring, and a methoxyphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the triazolopyrimidine ring and the piperazine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is part of a broader class of triazolopyrimidines. These compounds have been explored for their synthesis methods and chemical properties. For instance, a study focused on synthesizing and characterizing triazolopyrimidines, providing insights into their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Potential Medicinal Applications
- Triazolopyrimidines, including compounds closely related to this compound, have been investigated for their potential medicinal applications. A notable study synthesized new triazolopyrimidines as potential antihypertensive agents, highlighting the therapeutic potential of this class of compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antimicrobial Activities
- The antimicrobial properties of triazolopyrimidines have been a significant area of research. Various studies have synthesized and evaluated triazolopyrimidines for their antimicrobial efficacy, suggesting potential applications in combating microbial infections (El-Gohary, Ibrahim, & Farouk, 2021).
Heterocyclic Chemistry
- Research in heterocyclic chemistry has explored the synthesis of various triazolopyrimidines, including compounds structurally similar to this compound. These studies contribute to understanding the chemistry and potential applications of this class of compounds in various fields (Mohamed, 2021).
Application in Cardiovascular Therapies
- Some triazolopyrimidines have been studied for their potential as cardiovascular agents. Their role as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors indicates potential applications in cardiovascular therapies (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
X-Ray Analysis and Structural Elucidation
- X-ray analysis has been employed to elucidate the structure of triazolopyrimidines. This method helps in understanding the molecular configuration and potential interactions of these compounds (Clayton, Rogers, Smith, Stevenson, & King, 1980).
Future Directions
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O/c1-37-24-14-12-21(13-15-24)25-20-31-28-32-29(33-36(28)27(25)30)35-18-16-34(17-19-35)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19,30H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOJUOXQJOPDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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